molecular formula C12H20O4 B7944961 Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate CAS No. 51008-00-5

Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate

Cat. No.: B7944961
CAS No.: 51008-00-5
M. Wt: 228.28 g/mol
InChI Key: MBAAFUHPVJVWIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate typically involves the reaction of cyclobutane-1,1-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid groups are converted to ester groups .

Industrial Production Methods

While specific industrial production methods for Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization would be common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a precursor that undergoes chemical transformations to form desired products. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl cyclobutane-1,1-dicarboxylate: Similar structure but lacks the diacetate groups.

    Cyclobutane-1,1-dicarboxylic acid: The parent compound without esterification.

    Cyclobutane-1,1-dimethanol: A reduced form of the compound.

Uniqueness

Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-10(13)8-12(6-5-7-12)9-11(14)16-4-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAAFUHPVJVWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC1)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501523
Record name Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51008-00-5
Record name Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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